1-(2,8-Dimethyl-3a,8-dihydro-1H-pyrazolo[1,5-b]indazol-3-yl)ethanone is a heterocyclic compound classified under the pyrazoloindazole group. This compound is notable for its unique structure, which features a pyrazole ring fused with an indazole ring, and includes methyl substituents at positions 2 and 8 along with an ethanone functional group. The compound's chemical identity is represented by the CAS number 61322-50-7 and has the molecular formula .
The synthesis of 1-(2,8-Dimethyl-3a,8-dihydro-1H-pyrazolo[1,5-b]indazol-3-yl)ethanone typically involves several key steps:
In industrial settings, methods may be optimized for yield and purity through continuous flow reactors and advanced purification techniques .
The molecular structure of 1-(2,8-Dimethyl-3a,8-dihydro-1H-pyrazolo[1,5-b]indazol-3-yl)ethanone can be represented with the following characteristics:
The structure features a fused ring system that contributes to its biological activity and chemical reactivity .
The compound exhibits various chemical reactivity patterns:
These reactions are important for modifying the compound to enhance its biological activity or to create derivatives for further study .
The mechanism of action for 1-(2,8-Dimethyl-3a,8-dihydro-1H-pyrazolo[1,5-b]indazol-3-yl)ethanone primarily involves:
| Property | Value |
|---|---|
| CAS Number | 61322-50-7 |
| Molecular Formula | |
| Molecular Weight | 229.28 g/mol |
| IUPAC Name | 1-(2,5-dimethyl-3,9b-dihydropyrazolo[1,5-b]indazol-1-yl)ethanone |
| InChI | InChI=1S/C13H15N3O/c1-8... |
| InChI Key | AJWYKRINXWZNMW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2C3=CC=CC=C3N(N2N1)C)C(=O)C |
These properties highlight the compound's stability and potential for various applications in research and industry .
The compound has several notable applications in scientific research:
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: